molecular formula C16H14ClFO B1327774 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone CAS No. 898750-07-7

3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone

Cat. No.: B1327774
CAS No.: 898750-07-7
M. Wt: 276.73 g/mol
InChI Key: VUSIZCINELIVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5-fluorophenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-5-fluorobenzoyl chloride with 3-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Chloro-5-fluorophenyl)-3’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’-methylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-3’-methylpropiophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’-methylpropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylpropionaldehyde
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide

Uniqueness

3-(3-Chloro-5-fluorophenyl)-3’-methylpropiophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-13(7-11)16(19)6-5-12-8-14(17)10-15(18)9-12/h2-4,7-10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSIZCINELIVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644935
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-07-7
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.